molecular formula C11H16O3 B085581 3-(3,5-dimethoxyphenyl)propan-1-ol CAS No. 1080-05-3

3-(3,5-dimethoxyphenyl)propan-1-ol

Cat. No.: B085581
CAS No.: 1080-05-3
M. Wt: 196.24 g/mol
InChI Key: YSXABKVXIGREIB-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxyphenyl)propan-1-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 3-(3,5-Dimethoxy-phenyl)-propanal or 3-(3,5-Dimethoxy-phenyl)-propanoic acid.

    Reduction: 3-(3,5-Dimethoxy-phenyl)-propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-dimethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dimethoxy-phenyl)-propan-1-OL: Similar structure but with methoxy groups at different positions.

    3-(3,5-Dimethoxy-phenyl)-vinyl-phenylacetamide: Contains a vinyl group instead of a propanol group.

    3,5-Dimethoxyphenylboronic Acid: Contains a boronic acid group instead of a propanol group.

Uniqueness

3-(3,5-dimethoxyphenyl)propan-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and propanol groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXABKVXIGREIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462626
Record name 3-(3,5-DIMETHOXY-PHENYL)-PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-05-3
Record name 3-(3,5-DIMETHOXY-PHENYL)-PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesized from 3-(3,5-dimethoxyphenyl)acrylic acid ethyl ester according to an analogous synthetic method to Example 22,ethyl 3-(3,5-dimethoxyphenyl)propionate (38.4 g) was added dropwise to a solution of lithium aluminum hydride (12.3 g) in tetrahydrofuran (200 ml) on an ice bath, and the solution was stirred for 15 minutes at room temperature. To the reaction solution were sequentially added water (12 ml), an aqueous solution of 5N sodium hydroxide (12 ml) and water (28 ml), the suspension was filtered, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (24.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
22,ethyl 3-(3,5-dimethoxyphenyl)propionate
Quantity
38.4 g
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-(3,5-dimethoxyphenyl)propanoic acid (2.00 g, 9.51 mmol) in THF (2.0 mL) was added dropwise to a stirred solution of borane-tetrahydrofuran complex (20.93 mL, 20.93 mmol) so as to maintain reaction temperature below 35° C. The mixture was allowed to stir overnight at room temperature. Methanol was added dropwise to the stirred mixture until visible reaction had ceased. An additional 20 mL of methanol was added and the reaction was stirred for 4 hours. The crude mixture was concentrated, filtered and purified by silica gel chromatography (1:1 heptane:EtOAc as eluant). Fractions containing product were combined and concentrated to give 3-(3,5-dimethoxy-phenyl)-propan-1-ol as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Synthesized from 3-(3,5-dimethoxyphenyl)acrylic acid ethyl ester according to an analogous synthetic method to Example 22, ethyl 3-(3,5-dimethoxyphenyl)propionate (38.4 g) was added dropwise to a solution of lithium aluminum hydride (12.3 g) in tetrahydrofuran (200 ml) on an ice bath, and the solution was stirred for 15 minutes at room temperature. To the reaction solution were sequentially added water (12 ml), an aqueous solution of 5N sodium hydroxide (12 ml) and water (28 ml), the suspension was filtered, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (24.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

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